molecular formula C13H13NO B11903507 3-Cyclopropyl-6-methoxyisoquinoline CAS No. 918662-32-5

3-Cyclopropyl-6-methoxyisoquinoline

Cat. No.: B11903507
CAS No.: 918662-32-5
M. Wt: 199.25 g/mol
InChI Key: BJXRGRFVAKXJAF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-methoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. The presence of a cyclopropyl group and a methoxy group on the isoquinoline ring makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-methoxyisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of substituted or unsubstituted 3-methoxy-1 halogenated or trifluoro sulfonyl oxy isoquinoline can be used as a starting material . The reaction conditions typically involve the use of suitable catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.

Scientific Research Applications

3-Cyclopropyl-6-methoxyisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-methoxyisoquinoline is unique due to the presence of both the cyclopropyl and methoxy groups on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-Cyclopropyl-6-methoxyisoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13N
  • CAS Number : 918662-32-5
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors. Notably, it has shown promise in the following areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications for treating diseases where these enzymes play a critical role. For example, it has been shown to interact with dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that:

  • Enzyme Interaction : The compound may bind to active sites of target enzymes, leading to inhibition of their activity. This is particularly relevant in the context of infectious diseases where enzyme inhibition can disrupt pathogen metabolism .
  • Cellular Pathway Modulation : There is evidence that the compound may influence cellular signaling pathways, potentially affecting inflammation and immune responses.

Antimicrobial Studies

A series of studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. In vitro tests revealed:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition Studies

In a study focusing on DHODH inhibition, this compound was found to exhibit competitive inhibition with an IC50 value of approximately 150 nM. This suggests strong potential for further development as an antimalarial drug.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and development in medicinal chemistry. Its antimicrobial properties and potential as an enzyme inhibitor highlight its significance as a lead compound for further exploration.

Future studies should focus on:

  • In Vivo Testing : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To better understand the interaction between the compound and its biological targets.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's efficacy and selectivity through structural modifications.

Properties

CAS No.

918662-32-5

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-cyclopropyl-6-methoxyisoquinoline

InChI

InChI=1S/C13H13NO/c1-15-12-5-4-10-8-14-13(9-2-3-9)7-11(10)6-12/h4-9H,2-3H2,1H3

InChI Key

BJXRGRFVAKXJAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=NC=C2C=C1)C3CC3

Origin of Product

United States

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